[(2,6-Dimethylphenyl)methyl](3-methylbutyl)amine
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Overview
Description
(2,6-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is used primarily in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)methylamine typically involves the reaction of 2,6-dimethylbenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for (2,6-Dimethylphenyl)methylamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(2,6-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-Dimethylphenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
(2,6-Dimethylphenyl)methylamine can be compared to other similar compounds, such as:
- (2,6-Dimethylphenyl)methylamine
- (2,6-Dimethylphenyl)methylamine
These compounds share a similar structural framework but differ in the length and branching of the alkyl chain. The unique properties of (2,6-Dimethylphenyl)methylamine, such as its specific reactivity and binding affinity, make it distinct from its analogs.
Properties
Molecular Formula |
C14H23N |
---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-[(2,6-dimethylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)8-9-15-10-14-12(3)6-5-7-13(14)4/h5-7,11,15H,8-10H2,1-4H3 |
InChI Key |
CHJXLKWPXPDWJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CNCCC(C)C |
Origin of Product |
United States |
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